5-Amino-1-cyclopentyl-1H-pyrazol-3-ol chemical properties
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol
Introduction: The Privileged Scaffold of 5-Aminopyrazole
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Specifically, the 5-aminopyrazole framework serves as a crucial building block for developing therapeutics across various domains, including oncology, inflammation, and infectious diseases.[1][2][3] These compounds are valued not only for their inherent biological activities but also as versatile synthons for constructing more complex, fused heterocyclic systems.[2]
This guide focuses on the chemical properties of a specific derivative, 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol . While comprehensive experimental data for this particular molecule is not extensively documented in public literature, its characteristics can be reliably inferred from the well-established chemistry of the 5-aminopyrazol-3-ol core and related N-substituted analogs. This document synthesizes known data to provide a predictive and practical overview for researchers, explaining the causality behind its structural features, reactivity, and handling protocols.
Structural and Physicochemical Properties
A critical feature of the 5-aminopyrazol-3-ol core is its capacity for tautomerism, existing in equilibrium between the hydroxyl (-ol) and keto (-one) forms. The IUPAC name for the parent compound, 5-amino-1,2-dihydropyrazol-3-one, highlights the prevalence of the keto tautomer.[4] This equilibrium is fundamental to its reactivity and biological interactions.
Caption: Tautomeric equilibrium of the 5-aminopyrazol-3-ol core.
The introduction of the N1-cyclopentyl group significantly influences the molecule's physical properties. It increases steric bulk around the N1 position and enhances lipophilicity compared to the unsubstituted parent compound, which is expected to decrease water solubility and potentially alter its melting point and chromatographic behavior.
Table 1: Physicochemical Properties of the Parent Scaffold and Predicted Influence of N1-Cyclopentyl Substitution
| Property | 5-Amino-1H-pyrazol-3-ol (Parent Compound) | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol (Predicted) | Data Source / Rationale |
| Molecular Formula | C₃H₅N₃O | C₈H₁₃N₃O | - |
| Molecular Weight | 99.09 g/mol | 167.21 g/mol | - |
| Boiling Point | 479.5°C (Predicted) | Expected to be higher due to increased molecular weight. | [5] |
| Density | 1.301 g/cm³ (Predicted) | Expected to be similar. | [5] |
| LogP | -0.7 (Predicted) | Expected to be significantly higher (more lipophilic). | [4] / Addition of cyclopentyl group. |
| Hydrogen Bond Donors | 3 | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | 3 | [4] |
Spectroscopic Characterization: A Predictive Analysis
Expected Spectroscopic Data:
-
¹H NMR:
-
Cyclopentyl Protons: A complex multiplet pattern between δ 1.5-2.2 ppm (8H) and a distinct multiplet for the methine proton (CH attached to N1) further downfield, likely around δ 4.5-5.0 ppm.
-
Pyrazole Ring Proton (C4-H): A singlet expected around δ 5.0-5.5 ppm.
-
Amine Protons (NH₂): A broad singlet around δ 4.0-6.0 ppm, which may exchange with D₂O.
-
Hydroxyl/NH Proton (OH/NH): A very broad singlet, potentially > δ 9.0 ppm, which will exchange with D₂O. Its presence and shift are highly dependent on the solvent and tautomeric form.
-
-
¹³C NMR:
-
Pyrazole Ring Carbons: C5 (bearing the amino group) ~ δ 150-155 ppm; C3 (bearing the hydroxyl/keto group) ~ δ 155-165 ppm; C4 ~ δ 80-90 ppm.
-
Cyclopentyl Carbons: N1-CH carbon ~ δ 55-65 ppm; other CH₂ carbons ~ δ 25-35 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two distinct sharp peaks for the primary amine (NH₂) around 3300-3450 cm⁻¹.[7]
-
O-H/N-H Stretching: A broad band from 3100-3400 cm⁻¹ corresponding to the hydroxyl group and the pyrazole N-H.
-
C-H Stretching: Peaks just below 3000 cm⁻¹ for the cyclopentyl C-H bonds.
-
C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ if the pyrazolin-one tautomer is significantly present.
-
N-H Bending: A peak around 1620-1640 cm⁻¹.[6]
-
C=C / C=N Stretching: Absorptions in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z = 167.
-
Key Fragments: A significant fragment corresponding to the loss of the cyclopentyl group ([M-69]⁺) at m/z = 98.
-
Generalized Protocol for Spectroscopic Analysis
The following outlines a standard, self-validating methodology for acquiring the necessary spectroscopic data.
Objective: To confirm the structure and purity of synthesized 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6] DMSO-d₆ is often preferred for this class of compounds as it allows for the observation of exchangeable protons (OH, NH).
-
IR (FTIR): Prepare a KBr pellet by finely grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[6]
-
MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
-
Instrumentation & Data Acquisition:
-
NMR: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.[6] Further 2D NMR experiments (COSY, HSQC, HMBC) can be performed to confirm proton-carbon correlations and validate the structure.
-
IR: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of a blank KBr pellet first, then the sample spectrum.[6]
-
MS: Analyze using an Electrospray Ionization Mass Spectrometer (ESI-MS) to obtain high-resolution mass data for the molecular ion, confirming the elemental composition.
-
-
Data Processing & Validation:
-
Process the raw NMR data (FID) with a Fourier transform, followed by phase and baseline corrections.[6]
-
Compare the observed chemical shifts, coupling constants, and integrations to the predicted values.
-
Correlate IR absorption bands with specific functional groups.
-
Confirm that the m/z value of the molecular ion peak in the mass spectrum matches the calculated molecular weight of C₈H₁₃N₃O.
-
Synthesis and Reactivity
Synthetic Pathway: A Well-Established Route
The most direct and widely adopted method for synthesizing 5-aminopyrazole derivatives is the cyclocondensation reaction between a hydrazine and a β-ketonitrile or its equivalent.[2][9][10] For the target molecule, the logical precursors are cyclopentylhydrazine and ethyl cyanoacetate . The causality is clear: cyclopentylhydrazine acts as the binucleophilic component providing the N-N bond, while ethyl cyanoacetate provides the C3-C4-C5 backbone.
Caption: General synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.
Experimental Protocol: Synthesis via Cyclocondensation
Objective: To synthesize 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.
Materials:
-
Cyclopentylhydrazine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for workup)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Hydrazine: To the cooled ethoxide solution, add cyclopentylhydrazine hydrochloride and stir until the free base is formed.
-
Addition of β-Ketonitrile: Add ethyl cyanoacetate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and neutralize carefully with dilute hydrochloric acid to precipitate the product.
-
Collect the crude solid product by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.
-
Validation: Confirm the identity and purity of the final product using the spectroscopic methods described in the previous section (NMR, IR, MS) and melting point analysis.
Chemical Reactivity: A Versatile Binucleophile
The reactivity of 5-aminopyrazoles is dominated by the nucleophilic character of the exocyclic 5-amino group and the pyrazole ring nitrogen (N2). This dual reactivity makes them excellent building blocks for fused heterocyclic systems.[2]
-
N-Acylation/Alkylation: The 5-amino group readily undergoes acylation and alkylation reactions, providing a handle for further functionalization.[3]
-
Reactions with 1,3-Dielectrophiles: The most significant reaction in drug discovery is its condensation with 1,3-dicarbonyl compounds, enaminones, or other 1,3-dielectrophiles. This reaction proceeds via initial attack by the nucleophilic 5-amino group, followed by intramolecular cyclization involving the ring nitrogen, leading to the formation of fused pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines.[2][11]
Caption: Synthesis of fused heterocycles from 5-aminopyrazoles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is not available, the GHS hazard classifications for the parent compound and related aminopyrazoles provide a reliable basis for safe handling protocols.[4][12]
GHS Hazard Classification (Based on 5-Amino-1H-pyrazol-3-ol): [4]
-
H315: Causes skin irritation (Skin Irrit. 2).[4]
-
H319: Causes serious eye irritation (Eye Irrit. 2A).[4]
-
H335: May cause respiratory irritation (STOT SE 3).[4]
Recommended Laboratory Practices:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or chemical goggles), and nitrile gloves.[12][13]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Applications in Drug Development
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol embodies the key features that make the 5-aminopyrazole scaffold a staple in modern drug discovery. Its well-defined synthesis, predictable spectroscopic properties, and versatile reactivity as a binucleophile allow for its systematic incorporation into compound libraries. The N1-cyclopentyl group provides a lipophilic anchor that can be crucial for modulating pharmacokinetic properties like cell permeability and metabolic stability. By serving as a starting point for the synthesis of fused pyrazolo-pyridine and pyrazolo-pyrimidine cores, this molecule is a valuable intermediate for targeting a wide range of biological targets, particularly protein kinases, making it a compound of significant interest for researchers in oncology and immunology.
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